molecular formula C15H18N2O3S B6416008 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% CAS No. 1261987-59-0

2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95%

Cat. No. B6416008
CAS RN: 1261987-59-0
M. Wt: 306.4 g/mol
InChI Key: GENCTUYHASKQAM-UHFFFAOYSA-N
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Description

2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% (2-tBSPHP) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid that is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). It has a melting point of 130-132 °C and a molecular weight of 312.37 g/mol. 2-tBSPHP is a useful reagent for organic synthesis, and its properties have enabled it to be used in a variety of scientific research applications.

Scientific Research Applications

2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a substrate for the synthesis of biologically active compounds. It has also been used in the synthesis of optically active compounds, in the synthesis of polymers, and in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% is not well understood. It is believed that the compound acts as a proton donor, donating a proton to the substrate molecule. This protonation facilitates the formation of a new bond between the substrate and the 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% molecule, leading to the formation of a new compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% are not well understood. However, some studies have suggested that the compound may have antioxidant and anti-inflammatory properties. Additionally, it has been suggested that the compound may have an effect on the regulation of cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% in laboratory experiments include its low cost, its relatively low toxicity, and its ability to catalyze the formation of new compounds. Additionally, the compound is relatively easy to handle and store. The main limitation of using 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

The potential future directions of research involving 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals. Additionally, further research into the mechanism of action of the compound could lead to the development of new synthetic methods and the discovery of new compounds. Additionally, further research into the compound's properties could lead to the development of new catalysts for organic synthesis.

Synthesis Methods

2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95% can be synthesized by a two-step process. The first step involves the reaction of 2-hydroxy-4-t-butylsulfamoylphenylpyridine with 4-chloro-2-nitrophenylsulfonyl chloride in the presence of a base such as pyridine. This reaction yields a nitroso compound, which is then reduced with sodium borohydride to yield 2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine, 95%.

properties

IUPAC Name

N-tert-butyl-3-(4-oxo-1H-pyridin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-6-4-5-11(9-13)14-10-12(18)7-8-16-14/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENCTUYHASKQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-t-Butylsulfamoylphenyl)-4-hydroxypyridine

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